1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole
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Overview
Description
1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: The bromophenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration and Reduction: The nitro group is introduced and subsequently reduced to an amine.
Cyclization: The final step involves cyclization with hydrazine to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a phenyl derivative.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: Shares a similar pyrazole core but with different substituents, leading to varied biological activities.
2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: Contains a triazole ring instead of a pyrazole ring, resulting in different pharmacological properties.
Uniqueness: 1-[2-(3-Bromophenyl)-ethyl]-4-methoxy-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and bromophenyl groups contribute to its potential as a versatile intermediate in organic synthesis and its promising bioactivity profile.
Properties
Molecular Formula |
C12H13BrN2O |
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Molecular Weight |
281.15 g/mol |
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-4-methoxypyrazole |
InChI |
InChI=1S/C12H13BrN2O/c1-16-12-8-14-15(9-12)6-5-10-3-2-4-11(13)7-10/h2-4,7-9H,5-6H2,1H3 |
InChI Key |
SNYWGTOSCHDUOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN(N=C1)CCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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